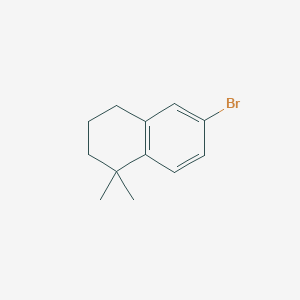

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Description

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (C₁₂H₁₅Br) is a brominated tetralin derivative characterized by a partially hydrogenated naphthalene core with a bromine atom at the 6-position and two methyl groups at the 1,1-positions. Its structure combines aromatic and alicyclic features, enabling diverse reactivity in substitution and addition reactions.

Properties

IUPAC Name |

7-bromo-4,4-dimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-12(2)7-3-4-9-8-10(13)5-6-11(9)12/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVTVUANDUIMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Cyclization of 4,4-Dimethyl-γ-butyrolactone

The synthesis begins with the Friedel-Crafts alkylation of benzene using 4,4-dimethyl-γ-butyrolactone in the presence of AlCl₃. This reaction forms 4,4-dimethyl-1-tetralone (Scheme 1A). The ketone intermediate undergoes bromination at the 7-position using bromine (Br₂) in carbon tetrachloride (CCl₄) under UV light, yielding 7-bromo-4,4-dimethyl-1-tetralone in 47% yield.

Reaction Conditions

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : CCl₄

-

Temperature : 0–25°C

-

Brominating Agent : Br₂ (1.1 equiv)

Reduction of 7-Bromo-4,4-dimethyl-1-tetralone

The ketone group in 7-bromo-4,4-dimethyl-1-tetralone is reduced to a methylene group using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA). This step produces 6-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene with 89% yield.

Critical Parameters

-

Reducing Agent : Et₃SiH (2.5 equiv)

-

Acid : TFA (excess)

-

Reaction Time : 12 hours

Benzylic Bromination of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene

Synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene

1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene is prepared via Friedel-Crafts alkylation of toluene with 2,5-dichloro-2,5-dimethylhexane. The intermediate is isolated in 64% yield and serves as the substrate for bromination.

Regioselective Bromination

Benzylic bromination is achieved using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN). The reaction selectively introduces bromine at the 6-position, yielding the target compound in 68% yield.

Optimization Data

| Parameter | Value |

|---|---|

| NBS Equiv | 1.05 |

| AIBN Loading | 0.1 mol% |

| Reaction Time | 6 hours |

| Solvent | CCl₄ |

Reductive Alkylation of 6-Bromo-1-tetralone

Synthesis of 6-Bromo-1-tetralone

6-Bromo-1-tetralone is synthesized via nitration followed by bromination of 1-tetralone. Nitration with fuming HNO₃ in acetic anhydride introduces a nitro group, which is subsequently reduced and replaced by bromine using HBr/CuBr.

Reductive Methylation

The ketone is converted to the corresponding alcohol via sodium borohydride (NaBH₄) reduction in THF/MeOH (93% yield). Methylation with methyl iodide (CH₃I) and K₂CO₃ in DMF introduces the second methyl group, yielding the final product in 85% yield.

Stepwise Yields

| Step | Yield (%) |

|---|---|

| Nitration | 75 |

| Bromination | 82 |

| Reduction | 93 |

| Methylation | 85 |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Overall Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts + Br₂ | 42 | Moderate | High |

| NBS Bromination | 68 | High | Moderate |

| Reductive Alkylation | 58 | Low | Low |

Key Advantages and Limitations

-

Method 1 : High purity but requires hazardous Br₂.

-

Method 2 : Scalable but regioselectivity challenges.

-

Method 3 : Flexible for derivatives but multi-step.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Introduction of hydroxyl or carbonyl groups, leading to alcohols or ketones.

Reduction: Formation of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

- 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₄H₁₉Br) Structure: Additional methyl groups at the 4,4-positions increase steric bulk and electron-donating effects. Physical Properties: Boiling point (210–215°C), density (1.21 g/cm³), and solubility in organic solvents (e.g., ethers, alcohols) differ due to enhanced hydrophobicity from extra methyl groups . Synthesis: Prepared via bromination of tetralin derivatives with catalysts, yielding ~90% purity in technical grades . Applications: Intermediate for tetralin-based pharmaceuticals and organometallic reactions .

4,4-Dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one (C₁₅H₁₉BrO)

- Structure : Incorporates a ketone group and isopropyl substituent, enhancing electrophilicity at the carbonyl position.

- Synthesis : Derived from longifolene via isomerization, aromatization, and bromination, achieving 45–54% yields .

- Reactivity : The ketone group enables nucleophilic attacks, while bromine participates in cross-coupling reactions.

- 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₅H₂₁Br) Structure: Bromomethyl substituent at the 6-position offers a reactive site for further functionalization. Physical Properties: Lower melting point (37°C) and higher molecular weight (281.23 g/mol) compared to non-methylated analogs . Applications: Used in alkylation and polymerization reactions due to the labile bromomethyl group .

Regioselectivity and Reactivity

- Bromination Patterns: Methyl groups (e.g., in 6,7-dimethyl-1-oxo-tetrahydronaphthalene) direct bromination to the 2-position due to meta-orientation effects of carbonyl groups and ortho/para-directing effects of alicyclic fragments . Activation Energy: Methyl substituents lower bromination activation energy by stabilizing transition states via hyperconjugation and inductive effects. For example, 6,7-dimethyl derivatives exhibit 45% yield in bromination vs. lower yields in non-methylated analogs .

Electronic Effects :

- Electron-donating groups (e.g., methyl) increase electron density at adjacent positions, favoring electrophilic substitution.

- Bromine’s electronegativity deactivates the ring but directs incoming electrophiles to meta positions in aromatic systems .

Biological Activity

Overview

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (C12H15Br) is a brominated derivative of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity supported by relevant data and research findings.

- Molecular Formula : C12H15Br

- Molecular Weight : 239.15 g/mol

- CAS Number : 176088-47-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine atom allows for nucleophilic substitution reactions and other transformations that can lead to the formation of biologically active derivatives.

Types of Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles.

- Oxidation Reactions : Can introduce functional groups that may enhance biological activity.

- Reduction Reactions : May lead to the formation of derivatives with altered properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance:

- A study evaluated several brominated compounds for their ability to inhibit biofilm formation in Staphylococcus aureus. Compounds similar to this compound showed promising results in reducing biofilm formation by up to 87% compared to controls .

Cytotoxicity

Cytotoxicity assays have been conducted on derivatives of this compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%. Some derivatives exhibited low cytotoxicity in mouse embryonic fibroblast cell lines (NIH/3T3), suggesting a favorable safety profile for potential therapeutic applications .

Study on Antifungal Activity

A recent investigation into the antifungal properties of brominated derivatives highlighted that certain compounds could effectively combat Trichophyton rubrum, a dermatophyte responsible for skin infections. While specific data on this compound was limited, related compounds demonstrated significant antifungal activity .

Study on Drug Development

In drug discovery contexts, this compound has been studied as a precursor in synthesizing more complex molecules with potential therapeutic effects. Its unique structure allows for modifications that can lead to novel pharmacological profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Brominated naphthalene | Moderate antimicrobial activity |

| 6-Bromo-1,1-dimethyl-1,2,3-tetrahydronaphthalene | Dimethyl-substituted | Potential cytotoxic effects |

| 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | Highly substituted | Enhanced activity against resistant bacterial strains |

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene?

Methodological Answer: A high-yield synthesis (92%) involves bromination of a tetralin precursor using boron trifluoride-tetrahydrofuran (BF₃-THF) as a catalyst and bromine (Br₂) in dichloromethane at 0–20°C under inert atmosphere for 2 hours . Key variables affecting yield include:

- Catalyst choice : BF₃-THF enhances electrophilic substitution by stabilizing intermediates.

- Temperature control : Slow addition of Br₂ at 0°C minimizes side reactions.

- Solvent selection : Dichloromethane ensures solubility and reaction homogeneity.

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | BF₃-THF complex | Increases |

| Reaction temperature | 0–20°C | Stabilizes |

| Bromine stoichiometry | 1.1 eq. relative to substrate | Minimizes over-bromination |

Q. How can purity and stability be ensured during purification?

Methodological Answer: Post-synthesis purification requires:

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to isolate the brominated product.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with ≥96% purity (HPLC) .

- Moisture control : Store under nitrogen or argon to prevent hydrolysis of the bromine substituent.

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR : Compare experimental H and C NMR data with NIST reference spectra (e.g., δ 1.25 ppm for methyl protons, δ 30–40 ppm for tetrahydronaphthalene carbons) .

- GC-MS : Monitor molecular ion peaks at m/z 209.09 (M⁺) and fragment patterns (e.g., loss of Br at m/z 130) .

- FT-IR : Confirm C-Br stretching vibrations at 550–600 cm⁻¹ .

Advanced Research Questions

Q. How to resolve contradictions between experimental and literature spectral data?

Methodological Answer: Discrepancies in NMR or GC-MS data may arise from:

- Conformational isomers : Use variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in tetrahydronaphthalene) .

- Impurity interference : Cross-check with NIST’s Standard Reference Database 69 for validated spectra .

- Computational validation : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) .

Q. Table 2. Example NMR Data Comparison

| Proton Position | Experimental δ (ppm) | NIST Reference δ (ppm) |

|---|---|---|

| Methyl (C-1) | 1.25 | 1.28 |

| Brominated (C-6) | 7.10 | 7.05 |

Q. What computational approaches predict bromination regioselectivity in tetrahydronaphthalenes?

Methodological Answer:

- Reaction pathway modeling : Use quantum mechanics/molecular mechanics (QM/MM) to simulate bromine electrophilic attack.

- Activation strain analysis : Identify steric hindrance from 1,1-dimethyl groups directing bromination to C-6 .

- Machine learning : Train models on existing bromination datasets to predict optimal reaction conditions .

Q. How to assess toxicological risks in laboratory handling?

Methodological Answer:

- In vitro assays : Use hepatic microsomal models (e.g., rat S9 fractions) to study metabolic activation and genotoxicity .

- Exposure limits : Follow ATSDR guidelines for naphthalene derivatives (TLV: 10 ppm for 8-hour exposure) .

- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Q. What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., dimethyl groups) with TMSCl before bromination.

- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products (C-6 bromination over C-7) .

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate selectivity .

Q. How to design scalable reaction protocols for multi-gram synthesis?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat dissipation and reduce bromine decomposition .

- Process analytical technology (PAT) : Use in-line FT-IR to monitor reaction progress and adjust Br₂ feed rates .

- Solvent recycling : Recover dichloromethane via fractional distillation to reduce costs .

Data Contradiction Analysis

Q. Why do melting points vary across synthetic batches?

Methodological Answer: Variations may stem from:

Q. How to validate conflicting reports on thermal stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.